2-(Bromomethyl)-6-methylpyridine

Description

The exact mass of the compound 2-(Bromomethyl)-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

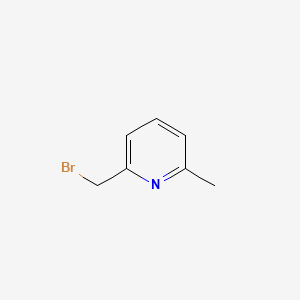

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFDCFHWFHCLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501956 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68470-59-7 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)-6-methylpyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(Bromomethyl)-6-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-6-methylpyridine is a versatile heterocyclic building block of significant interest in synthetic organic and medicinal chemistry. Its structure is characterized by a pyridine ring substituted with a highly reactive bromomethyl group at the 2-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts a dual reactivity profile, enabling its use as a precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, established synthetic routes, characteristic reactivity, and key applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and safety considerations are included to facilitate its practical application in a research and development setting.

Core Compound Properties and Characterization

2-(Bromomethyl)-6-methylpyridine is a solid at room temperature. Its bifunctional nature, stemming from the electrophilic benzylic-type bromide and the modifiable pyridine core, makes it a valuable intermediate.

Physicochemical Data

The fundamental properties of 2-(Bromomethyl)-6-methylpyridine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 68470-59-7 | [1] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| Boiling Point | 105-107 °C | |

| InChI Key | WJFDCFHWFHCLIW-UHFFFAOYSA-N | [1] |

| SMILES String | Cc1cccc(CBr)n1 | [1] |

Spectral Data

While detailed spectral data should be acquired for each batch, typical ¹H NMR and ¹³C NMR spectral characteristics are foundational for structural verification. The proton NMR spectrum is characterized by distinct signals for the methyl protons, the methylene protons of the bromomethyl group, and the aromatic protons on the pyridine ring.

-

¹H NMR: The spectrum will typically show a singlet for the methyl group (CH₃), a singlet for the bromomethyl group (CH₂Br), and multiplets or distinct doublets/triplets for the three protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the methyl carbon, the bromomethyl carbon, and the five carbons of the pyridine ring.

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of 2-(bromomethyl)-6-methylpyridine involves the selective radical bromination of the methyl group of a suitable precursor, 2-bromo-6-methylpyridine. This precursor itself is typically synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction.[2]

Synthetic Workflow Overview

The transformation from the readily available 2-bromo-6-methylpyridine is a targeted benzylic halogenation. The choice of N-Bromosuccinimide (NBS) as the bromine source is strategic; it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination. A radical initiator, like Azobisisobutyronitrile (AIBN), is required to start the free-radical chain reaction.

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine (CAS 68470-59-7)

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-6-methylpyridine, a versatile building block for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind experimental choices to empower your synthetic strategies.

Core Compound Properties

2-(Bromomethyl)-6-methylpyridine, also known as 6-Methyl-2-(bromomethyl)pyridine, is a substituted pyridine derivative with the CAS number 68470-59-7.[1][2][3] Its structure features a pyridine ring with a methyl group at the 6-position and a reactive bromomethyl group at the 2-position. This bifunctionality makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[4]

| Property | Value | Source |

| CAS Number | 68470-59-7 | [5][1][2][3] |

| Molecular Formula | C₇H₈BrN | [5][1] |

| Molecular Weight | 186.05 g/mol | [5][1] |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| InChI Key | WJFDCFHWFHCLIW-UHFFFAOYSA-N | [1][3] |

| SMILES | Cc1cccc(CBr)n1 |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 2-(Bromomethyl)-6-methylpyridine involves the radical bromination of its precursor, 2-bromo-6-methylpyridine.[6][7][8] This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄).[6][7][8]

Workflow for the Synthesis of 2-(Bromomethyl)-6-methylpyridine

Caption: Synthetic workflow for 2-(Bromomethyl)-6-methylpyridine.

Detailed Experimental Protocol: Radical Bromination

Materials:

-

2-Bromo-6-methylpyridine (1.0 eq)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-methylpyridine in CCl₄.

-

Add NBS and a catalytic amount of AIBN to the solution.[6][7]

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[7]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(bromomethyl)-6-methylpyridine.[7]

Rationale for Experimental Choices:

-

NBS as Bromine Source: NBS is preferred over liquid bromine for benzylic brominations as it provides a low, constant concentration of Br₂, minimizing side reactions.

-

AIBN as Radical Initiator: AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction.

-

CCl₄ as Solvent: Carbon tetrachloride is an inert solvent that is well-suited for radical reactions.

Chemical Reactivity and Synthetic Applications

The utility of 2-(Bromomethyl)-6-methylpyridine stems from its two distinct reactive sites: the electrophilic carbon of the bromomethyl group and the carbon atom at the 2-position of the pyridine ring, which is susceptible to various cross-coupling reactions.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups at this position. A key application is the N-alkylation of heterocycles, such as pyrazoles, to construct scaffolds of interest in drug discovery.[6]

General Reaction Scheme: N-Alkylation of a Pyrazole

Caption: N-alkylation of a pyrazole with 2-(Bromomethyl)-6-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[9][10][11] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, often allowing for milder reaction conditions.[11]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.[9][12][13] This reaction is extensively used to synthesize biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[9][14]

Catalytic Cycle of Suzuki-Miyaura Coupling

Sources

- 1. CAS RN 68470-59-7 | Fisher Scientific [fishersci.com]

- 2. jrmedichem.com [jrmedichem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-(Bromomethyl)-6-methylpyridine

Introduction: A Versatile Bifunctional Reagent in Modern Chemistry

2-(Bromomethyl)-6-methylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring functionalized with both a reactive bromomethyl group and a methyl group, offers two distinct points for chemical modification. This bifunctionality allows for its strategic incorporation into complex molecular architectures, making it a valuable precursor in the development of novel therapeutic agents and functional materials.[2][3] An in-depth understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physical characteristics of 2-(Bromomethyl)-6-methylpyridine, supported by experimental methodologies and insights into their implications for research and development.

Core Physical and Chemical Properties

The physical state and thermal properties of a compound are critical parameters that dictate its storage, handling, and reaction conditions. 2-(Bromomethyl)-6-methylpyridine is a solid at room temperature, a characteristic that simplifies its weighing and dispensing in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| CAS Number | 68470-59-7 | [1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols outline standardized procedures for measuring the key physical parameters of 2-(Bromomethyl)-6-methylpyridine.

Melting Point Determination: A Self-Validating System

The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol 1: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered 2-(Bromomethyl)-6-methylpyridine is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A rapid heating rate can result in a wider and artificially elevated melting range.

Caption: Reactivity pathways of 2-(Bromomethyl)-6-methylpyridine.

Safety and Handling

2-(Bromomethyl)-6-methylpyridine is classified as a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of 2-(Bromomethyl)-6-methylpyridine are fundamental to its application as a versatile building block in organic synthesis and drug discovery. Its solid state and defined melting point facilitate its use in a research setting. A thorough understanding of these properties, coupled with an appreciation for its dual reactivity, empowers researchers to effectively harness the synthetic potential of this important heterocyclic compound. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and professionals in the field.

References

-

ChemBK. (2024). 2-bromo-6-methylpyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Bromo-6-(Hydroxymethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Bromo-6-Methyl Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methylpyridine. Retrieved from [Link]

-

MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (2025). 2-(bromomethyl)-6-(6-methylpyridin-2-yl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-6-methylpyridine. Retrieved from [Link]

Sources

2-(Bromomethyl)-6-methylpyridine molecular weight and formula

An In-Depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-(Bromomethyl)-6-methylpyridine. This versatile heterocyclic building block is a key intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Core Compound Properties and Identification

2-(Bromomethyl)-6-methylpyridine is a pyridine derivative functionalized with both a reactive bromomethyl group and a methyl group. This unique substitution pattern makes it a valuable precursor in a variety of organic transformations. Its fundamental properties are crucial for its proper handling, storage, and application in synthesis.

The molecular formula for 2-(Bromomethyl)-6-methylpyridine is C₇H₈BrN.[1][2] Its molecular weight is 186.05 g/mol .[1][2] The compound is typically a solid at room temperature with a melting point in the range of 38-42 °C.

Table 1: Physicochemical and Registry Information

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| CAS Number | 68470-59-7 | [1][2] |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| SMILES String | Cc1cccc(CBr)n1 | |

| InChI Key | WJFDCFHWFHCLIW-UHFFFAOYSA-N |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"]; C_Me [label="CH₃", pos="-2.5,-0.35!", fontcolor="#202124"]; C_Br [label="CH₂Br", pos="2.6,-0.35!", fontcolor="#202124"];

// Aromatic ring bonds edge [style=solid]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituent bonds C5 -- C_Me; C1 -- C_Br;

// Double bonds for aromaticity (visual representation) node [shape=none, label=""]; p1 [pos="0.6,-0.35!"]; p2 [pos="0.6,-2.45!"]; p3 [pos="-0.6,-1.4!"]; edge [style=solid, len=0.5]; N1 -- p1; C1 -- p1; C2 -- p2; C3 -- p2; C4 -- p3; C5 -- p3; }

Caption: 2D Structure of 2-(Bromomethyl)-6-methylpyridine.

Synthesis, Reactivity, and Mechanistic Insights

The strategic value of 2-(Bromomethyl)-6-methylpyridine lies in the differential reactivity of its functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is central to its utility as a building block.

A related and often utilized bifunctional reagent is 2-bromo-6-(bromomethyl)pyridine . Its synthesis is instructive as it employs a common strategy for benzylic bromination. It is typically synthesized from 2-bromo-6-methylpyridine via a free radical bromination reaction.[3][4][5]

Mechanism: Free Radical Bromination

This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical selectively abstracts a benzylic hydrogen from the methyl group of 2-bromo-6-methylpyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, 2-bromo-6-(bromomethyl)pyridine, and a succinimidyl radical, which propagates the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is standard for this type of reaction.[3][5]

Caption: Free radical bromination workflow for synthesizing bromomethylpyridines.

Experimental Protocol: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol describes the synthesis of the related bifunctional reagent, which is a common application of the principles discussed.

Materials:

-

2-Bromo-6-methylpyridine[3]

-

N-Bromosuccinimide (NBS)[3]

-

Azobisisobutyronitrile (AIBN)[3]

-

Carbon tetrachloride (CCl₄), anhydrous[3]

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine in anhydrous CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.[3]

-

Reaction: Heat the mixture to reflux. The reaction is often monitored by the consumption of the starting material (e.g., by TLC or GC). The succinimide byproduct will float to the surface upon completion.

-

Workup: Cool the reaction mixture to room temperature and filter off the solid succinimide.

-

Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to afford pure 2-bromo-6-(bromomethyl)pyridine.

Applications in Drug Discovery and Organic Synthesis

The true utility of pyridine derivatives like 2-(Bromomethyl)-6-methylpyridine is realized in their application as versatile scaffolds in medicinal chemistry. Pyridine rings are prevalent in many FDA-approved drugs, where they often act as bioisosteres for phenyl rings, improving properties like solubility and metabolic stability.[6]

The reactive bromomethyl group allows for easy functionalization and the construction of more complex molecules. It is a key building block for cross-coupling reactions and the formation of novel heterocyclic compounds.[1] For example, 2-bromo-6-(bromomethyl)pyridine is used as a precursor for pyridine-pyrazole derivatives, a class of compounds investigated for their potent inhibitory activity against protein kinases like Pim-1, which is implicated in several cancers.[3]

Caption: Workflow for synthesizing pyridine-pyrazole derivatives for SAR studies.

Safety, Handling, and Storage

2-(Bromomethyl)-6-methylpyridine is an irritant and toxic compound that requires careful handling.[7] Adherence to strict safety protocols is mandatory to minimize risk.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure safety showers and eyewash stations are readily accessible.

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[9]

-

Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[9]

-

Respiratory Protection: If ventilation is inadequate or for nuisance exposures, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[10][11]

First-Aid Measures:

-

Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8][10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][10]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up, away from flammable materials and strong oxidizing agents.[7][8]

Conclusion

2-(Bromomethyl)-6-methylpyridine and its related analogs are powerful intermediates in organic synthesis. A thorough understanding of their molecular properties, synthetic routes, and reactivity is essential for leveraging their full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. The high reactivity of the bromomethyl group, coupled with the versatile pyridine core, ensures its continued importance as a foundational building block for the research community. Strict adherence to safety protocols is paramount when working with this compound to ensure a safe and productive research environment.

References

-

2-(Bromomethyl)-6-methylpyridine - ChemBK. (2024). ChemBK. [Link]

-

2-(Bromomethyl)-6-methylpyridine - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

2-Bromo-6-methylpyridine | C6H6BrN | CID 79205. (n.d.). PubChem. [Link]

-

2-Bromo-6-(Hydroxymethyl)pyridine. (n.d.). Pipzine Chemicals. [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2018). MDPI. [Link]

-

2,6-Bis(bromomethyl)pyridine. (2014). PMC - NIH. [Link]

Sources

- 1. 2-(Bromomethyl)-6-methylpyridine [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine: Synthesis, Reactivity, and Applications

Abstract

2-(Bromomethyl)-6-methylpyridine is a highly versatile heterocyclic building block integral to the fields of medicinal chemistry and materials science. Its unique bifunctional nature, characterized by a reactive bromomethyl group and a modifiable pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and key applications, particularly in the context of drug discovery and development. The content herein is intended for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical, field-proven insights.

Introduction and Core Concepts

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Substituted pyridines, such as 2-(bromomethyl)-6-methylpyridine, serve as critical starting materials for constructing more complex molecular architectures.[1] The subject of this guide, with CAS Number 68470-59-7, possesses two key points of reactivity: the electrophilic benzylic-type carbon of the bromomethyl group, and the pyridine ring itself, which can participate in various coupling reactions.[2][3] This dual reactivity allows for sequential, site-selective functionalization, making it a valuable tool for building molecular libraries for structure-activity relationship (SAR) studies.[3]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2-(bromomethyl)-6-methylpyridine is crucial for its effective use in synthesis. It is a solid at room temperature with a melting point in the range of 38-42 °C.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | |

| Molecular Weight | 186.05 g/mol | [4] |

| CAS Number | 68470-59-7 | [4] |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| SMILES | Cc1cccc(CBr)n1 | |

| InChI Key | WJFDCFHWFHCLIW-UHFFFAOYSA-N | [4] |

Spectroscopic data is essential for reaction monitoring and product confirmation. While a dedicated spectrum is not provided here, typical ¹H NMR spectral data for related compounds like 2-bromo-6-methylpyridine show characteristic peaks for the aromatic protons and the methyl group protons.[5] For 2-(bromomethyl)-6-methylpyridine, one would expect to see a characteristic singlet for the CH₂Br protons, typically downfield due to the deshielding effect of the bromine atom.

Synthesis and Experimental Protocols

The most common and direct route to 2-(bromomethyl)-6-methylpyridine is through the radical bromination of its precursor, 2-methyl-6-bromopyridine. However, the synthesis often starts from the more readily available 2,6-lutidine (2,6-dimethylpyridine).

Synthetic Strategy Overview

The synthesis is typically a two-step process starting from 2,6-lutidine. The first step involves a regioselective monobromination of the pyridine ring, followed by a free-radical bromination of one of the methyl groups. A more direct, but often lower-yielding, approach is the direct side-chain bromination of 2,6-lutidine.

Caption: General workflow for synthesizing 2-(bromomethyl)-6-methylpyridine.

Detailed Experimental Protocol: Radical Bromination

This protocol details the conversion of 2-bromo-6-methylpyridine to the target compound. This step is crucial as it introduces the highly reactive bromomethyl handle.

Protocol: Synthesis of 2-(Bromomethyl)-6-methylpyridine via Radical Bromination

-

Rationale: This reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals.[2] Azobisisobutyronitrile (AIBN) serves as a radical initiator, which, upon heating, decomposes to generate radicals that propagate the chain reaction.[2] Carbon tetrachloride (CCl₄) is a classic solvent for radical reactions, although safer alternatives are now often preferred. The benzylic-like position of the methyl group is particularly susceptible to radical halogenation.[2]

-

Materials:

-

2-Bromo-6-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine in CCl₄ under a nitrogen atmosphere.

-

Add NBS and a catalytic amount of AIBN to the solution.[2]

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and stir for 3-4 hours. The reaction should be monitored for the disappearance of the starting material by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[2]

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(bromomethyl)-6-methylpyridine.[2]

-

Chemical Reactivity and Applications

The utility of 2-(bromomethyl)-6-methylpyridine stems from its two distinct reactive sites, which can be addressed selectively.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This is the most common transformation for this reagent.

-

Causality: The carbon-bromine bond is polarized, and the benzylic-type position stabilizes the transition state of the Sₙ2 reaction. This allows for facile displacement of the bromide ion by nucleophiles such as amines, alcohols, thiols, and carbanions.

This reactivity is paramount in drug discovery, for example, in the N-alkylation of pyrazole rings to form pyridine-pyrazole derivatives, which have shown potent inhibitory activity against kinases like Pim-1.[6]

Caption: Diagram of the primary reaction types for 2-(bromomethyl)-6-methylpyridine derivatives.

Applications in Medicinal Chemistry

This building block is instrumental in synthesizing compounds for various therapeutic areas.

-

Kinase Inhibitors: The pyridine core is a well-established motif that interacts with the hinge region of the ATP-binding site in many protein kinases. The bromomethyl and methyl groups (or a bromo group on the ring) provide vectors for introducing substituents to explore the SAR, optimizing potency and selectivity.[3]

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), the bromomethyl group acts as a reactive handle to link the pyridine moiety to a warhead that binds the target protein. The other end of the molecule can then be functionalized to attach an E3 ligase ligand, completing the bifunctional molecule.[3]

Safety and Handling

2-(Bromomethyl)-6-methylpyridine is classified as harmful if swallowed and causes skin and eye irritation.[4][7] It may also cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] Avoid formation of dust and aerosols.[7]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS). [7]

-

Conclusion

2-(Bromomethyl)-6-methylpyridine is a cornerstone reagent for the synthesis of functionalized pyridine derivatives. Its predictable and versatile reactivity, coupled with the importance of the pyridine scaffold in bioactive molecules, ensures its continued relevance in drug discovery and materials science. This guide has provided a technical overview of its properties, synthesis, and applications, grounded in established chemical principles and protocols, to empower researchers in their synthetic endeavors.

References

- The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide. (n.d.). Benchchem.

- A Deep Dive into the Reactivity of 2-Bromo-6-methylpyridine: A Computational and Experimental Guide. (n.d.). Benchchem.

- Application of 2-Bromo-6-(bromomethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. (2023, November 3). Sigma-Aldrich.

- Application Notes and Protocols: 2-Bromo-6-(bromomethyl)pyridine in the Synthesis of Pyridine-Pyrazole Derivatives for Drug Disc. (n.d.). Benchchem.

- 2-(Bromomethyl)-6-methylpyridine 97. (n.d.). Sigma-Aldrich.

- 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum. (n.d.). ChemicalBook.

-

2-(Bromomethyl)-6-methylpyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- 2-(Bromomethyl)-6-methylpyridine. (2024, April 10). ChemBK.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(Bromomethyl)-6-methylpyridine | C7H8BrN | CID 12543733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

A Technical Guide to 2-(Bromomethyl)-6-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth examination of 2-(Bromomethyl)-6-methylpyridine, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental properties, detail its synthesis via radical bromination, and elucidate its reactivity, which makes it a valuable precursor for a wide array of functionalized molecules. Particular emphasis is placed on its application in the development of novel therapeutics, supported by detailed experimental protocols and mechanistic insights.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the compound is 2-(bromomethyl)-6-methylpyridine .[1] It is a disubstituted pyridine derivative featuring a reactive bromomethyl group and a methyl group at positions 2 and 6, respectively. This arrangement provides a versatile scaffold for synthetic transformations.

| Property | Value | Reference |

| IUPAC Name | 2-(bromomethyl)-6-methylpyridine | [1] |

| Synonym(s) | 6-Methyl-2-(bromomethyl)pyridine | [2] |

| CAS Number | 68470-59-7 | [1][2][3] |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 38-42 °C | [3] |

| InChI Key | WJFDCFHWFHCLIW-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=NC(=CC=C1)CBr | [1] |

Synthesis of 2-(Bromomethyl)-6-methylpyridine

The most common and efficient synthesis of 2-(bromomethyl)-6-methylpyridine involves the selective monobromination of one of the methyl groups of 2,6-lutidine (2,6-dimethylpyridine). This transformation is typically achieved through a free-radical halogenation reaction.

The Wohl-Ziegler Bromination: A Mechanistic Perspective

The Wohl-Ziegler reaction is the method of choice for this synthesis, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[4][5]

The key to the success of this reaction is the ability of NBS to provide a constant, low concentration of molecular bromine (Br₂) and bromine radicals (Br•).[6] This low concentration is crucial to favor allylic or benzylic bromination over competing electrophilic addition to aromatic systems.[6] The methyl groups on the pyridine ring are "benzylic-like" due to their proximity to the aromatic system, making them susceptible to this type of radical substitution.

The mechanism proceeds through a classic radical chain reaction:

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, which then abstracts a hydrogen from trace amounts of HBr to generate a bromine radical. The N-Br bond of NBS can also undergo homolysis.[7]

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine, forming a stabilized pyridyl-methyl radical and HBr. This HBr then reacts with NBS to generate a molecule of Br₂.[7] The pyridyl-methyl radical subsequently reacts with Br₂ to form the desired product, 2-(bromomethyl)-6-methylpyridine, and a new bromine radical, which continues the chain.

-

Termination: The reaction terminates when two radicals combine.

Self-Validating Experimental Protocol

This protocol describes the synthesis of the precursor 2-bromo-6-(bromomethyl)pyridine from 2-bromo-6-methylpyridine, which follows the same principles as the synthesis from 2,6-lutidine.[5] The use of an inert atmosphere is critical to prevent quenching of radical intermediates by atmospheric oxygen.

Materials:

-

2-Bromo-6-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq, catalytic)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-bromo-6-methylpyridine in anhydrous CCl₄.

-

Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is typically monitored by TLC or GC-MS and is often complete within 3-4 hours. The disappearance of the starting material and the appearance of a new, typically lower Rf spot, indicates progress. The formation of succinimide as a white solid that floats on top of the CCl₄ is a visual indicator of reaction progression.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 2-bromo-6-(bromomethyl)pyridine.

Reactivity and Applications in Drug Development

2-(Bromomethyl)-6-methylpyridine is a bifunctional electrophile. The bromomethyl group is highly susceptible to nucleophilic substitution (an Sₙ2 reaction), making it an excellent alkylating agent. This reactivity is the cornerstone of its utility in medicinal chemistry.

Role as a Key Building Block

In drug discovery, the pyridine moiety is a privileged scaffold, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. 2-(Bromomethyl)-6-methylpyridine allows for the direct and efficient introduction of a methyl-substituted pyridine core onto a variety of nucleophilic substrates.

A prominent application is in the synthesis of kinase inhibitors.[5] For example, it is used to synthesize pyridine-pyrazole derivatives, which have shown potent inhibitory activity against enzymes like Pim-1 kinase, a target in oncology.[5] The synthesis involves the N-alkylation of a pyrazole ring with the bromomethyl group of the pyridine.[5] This strategically links the two heterocyclic systems, creating a larger scaffold that can be further diversified to optimize binding affinity and selectivity for the target protein.

Experimental Protocol: N-Alkylation of 4-Phenyl-1H-pyrazole

This protocol demonstrates a typical application of 2-(bromomethyl)-6-methylpyridine in the synthesis of a potential bioactive compound.

Materials:

-

2-(Bromomethyl)-6-methylpyridine (1.0 eq)

-

4-Phenyl-1H-pyrazole (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Deionized water

-

Ethyl acetate

Procedure:

-

Setup: To a round-bottom flask, add 4-phenyl-1H-pyrazole, anhydrous acetonitrile, and potassium carbonate. Stir the suspension at room temperature.

-

Reagent Addition: Add a solution of 2-(bromomethyl)-6-methylpyridine in anhydrous acetonitrile dropwise to the stirring suspension.

-

Reaction: Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

2-(Bromomethyl)-6-methylpyridine is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

References

-

2-(Bromomethyl)-6-methylpyridine | C7H8BrN | CID 12543733. PubChem. [Link]

-

Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate. [Link]

-

2-Bromo-6-methylpyridine | C6H6BrN | CID 79205. PubChem. [Link]

-

2-(Bromomethyl)pyridine | C6H6BrN | CID 564209. PubChem. [Link]

-

NBS: Radical Bromination. YouTube. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

2,6-Bis(bromomethyl)pyridine. National Institutes of Health. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

Sources

- 1. 2-(Bromomethyl)-6-methylpyridine | C7H8BrN | CID 12543733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(溴甲基)-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Selective Monobromination of 2,6-Lutidine to Synthesize 2-(Bromomethyl)-6-methylpyridine

An In-depth Analysis of the Wohl-Ziegler Reaction for Pharmaceutical and Materials Science Intermediates

Executive Summary

2-(Bromomethyl)-6-methylpyridine is a critical heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its synthesis from the readily available starting material, 2,6-lutidine, presents a classic chemical challenge: achieving selective functionalization of one of two equivalent methyl groups. This guide provides a comprehensive technical overview of the predominant synthesis method—the Wohl-Ziegler free-radical bromination using N-Bromosuccinimide (NBS). We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss process optimization and troubleshooting, and outline essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.

The Synthetic Imperative: Accessing Asymmetric Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry. Asymmetrically substituted pyridines, such as 2-(bromomethyl)-6-methylpyridine, are particularly valuable as they allow for sequential, site-specific modifications to build molecular complexity. The "bromomethyl" handle is a versatile electrophilic site ripe for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the remaining "methyl" group can be targeted in subsequent synthetic steps. The challenge, however, lies in efficiently and selectively converting the inexpensive, symmetric precursor, 2,6-lutidine, into the desired mono-brominated product, avoiding the formation of the di-brominated byproduct, 2,6-bis(bromomethyl)pyridine.

Core Principles: The Wohl-Ziegler Free-Radical Bromination

The selective bromination of a methyl group adjacent to an aromatic ring (a benzylic position) is most effectively achieved through a free-radical chain reaction.[1] The use of N-Bromosuccinimide (NBS) as the brominating agent is central to this process, a method known as the Wohl-Ziegler reaction.[2] This approach is favored over using elemental bromine (Br₂) directly, as NBS provides a low, constant concentration of bromine radicals, which minimizes competitive and undesirable side reactions like electrophilic addition to the aromatic ring.[1][3]

Causality of Reagent Selection

-

Substrate (2,6-Lutidine): The starting material features two benzylic methyl groups. The pyridine nitrogen is an inductively deactivating group, which influences the reactivity of the adjacent methyl groups, but in this symmetric molecule, both are equally susceptible to radical abstraction.

-

Brominating Agent (N-Bromosuccinimide - NBS): NBS serves as a stable, crystalline source of bromine.[4] Its primary role is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture through its reaction with trace HBr generated during the cycle.[1] This low Br₂ concentration is critical for favoring the radical substitution pathway over ionic pathways.[3]

-

Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires an initial spark to generate the first radicals. This is achieved using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to form radicals that initiate the chain reaction.[3][5]

-

Solvent (Non-Polar, Anhydrous): The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[5] Polar solvents can promote ionic mechanisms, leading to unwanted side products. Anhydrous (dry) conditions are essential to prevent hydrolysis of NBS.

Reaction Mechanism

The synthesis proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

-

Initiation: The radical initiator (e.g., AIBN) thermally decomposes to form two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from a Br₂ molecule (present in trace amounts) to generate the chain-carrying bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

Step 1: A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine. This is the rate-determining step and forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

Step 2: The newly formed lutidinyl radical reacts with a molecule of Br₂ (which is generated from the reaction of NBS with HBr) to yield the desired product, 2-(bromomethyl)-6-methylpyridine, and a new bromine radical (Br•), which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Experimental Protocol: A Self-Validating System

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reagent/Material | Quantity (10 mmol scale) | Purpose |

| 2,6-Lutidine | 1.07 g (10.0 mmol) | Starting Material |

| N-Bromosuccinimide (NBS) | 1.78 g (10.0 mmol) | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 16 mg (0.1 mmol, 1 mol%) | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 50 mL | Anhydrous Solvent |

| Saturated NaHCO₃ solution | 2 x 25 mL | Workup (Neutralization) |

| Brine | 25 mL | Workup (Washing) |

| Anhydrous MgSO₄ or Na₂SO₄ | ~2 g | Drying Agent |

| Silica Gel | As needed | Column Chromatography |

| Eluent (e.g., Hexanes:EtOAc) | As needed | Column Chromatography |

Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel (optional), filtration apparatus, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Charging the Flask: To the flask, add 2,6-lutidine (1.07 g, 10.0 mmol), N-bromosuccinimide (1.78 g, 10.0 mmol), and the radical initiator AIBN (16 mg, 0.1 mmol).

-

Causality Note: Using a 1:1 molar ratio of lutidine to NBS is crucial for maximizing the yield of the mono-brominated product and minimizing di-bromination.[6]

-

-

Solvent Addition: Add anhydrous carbon tetrachloride (50 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp or by the heat from the hotplate. The reaction progress can be monitored by TLC or GC-MS. The reaction typically runs for 2-4 hours.

-

Observation: The dense, colorless NBS will slowly be consumed and replaced by the less dense, white succinimide byproduct, which will float on the solvent surface.

-

-

Cooling and Filtration: Once the reaction is complete (TLC indicates consumption of starting material), cool the mixture to room temperature, then further cool in an ice bath for 15-20 minutes.

-

Byproduct Removal: Filter the cold suspension through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

Work-up and Purification

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Causality Note: The bicarbonate wash neutralizes any residual HBr and helps remove any remaining succinimide.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product, often as a yellow or brown oil or low-melting solid.

-

Purification: Purify the crude material using flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product and any byproducts, but a gradient of ethyl acetate in hexanes is a common starting point.

-

Characterization: Confirm the identity and purity of the final product (a solid with a melting point of 38-42 °C) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization and Troubleshooting

| Parameter | Impact on Reaction | Optimization Strategy |

| Lutidine:NBS Ratio | Controls the degree of bromination. Excess NBS leads to the formation of 2,6-bis(bromomethyl)pyridine. | Use a stoichiometric ratio of 1:1 or a slight excess of 2,6-lutidine to favor monobromination. |

| Initiator Choice | AIBN is generally preferred over BPO for this reaction as it avoids the formation of benzoic acid byproducts. | Use AIBN (1-2 mol%) for a cleaner reaction profile. |

| Solvent Choice | While CCl₄ is traditional, its toxicity and environmental impact are severe. | Safer alternatives like cyclohexane or benzene can be used, though reaction times and temperatures may need adjustment. |

| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can increase byproduct formation. | Monitor the reaction by TLC or GC-MS to determine the optimal endpoint. |

Mandatory Safety Protocols

A thorough risk assessment must be conducted before beginning this synthesis.

-

N-Bromosuccinimide (NBS): An oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[7][8] Avoid contact with skin and eyes, and keep away from combustible materials.[7] Handle in a fume hood and wear appropriate gloves, lab coat, and eye protection.[8]

-

Radical Initiators (AIBN/BPO): Can be thermally unstable and potentially explosive. Store according to manufacturer's guidelines and avoid heating outside of the reaction solution.

-

Solvents (CCl₄, Benzene): Carbon tetrachloride is a known carcinogen and is hepatotoxic. Benzene is also a carcinogen. Use of these solvents should be minimized or replaced with safer alternatives (e.g., cyclohexane) whenever possible. All solvent handling must occur in a certified chemical fume hood.

-

General Handling: Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves.[9] Ensure a safety shower and eyewash station are immediately accessible.[8]

Conclusion

The synthesis of 2-(bromomethyl)-6-methylpyridine from 2,6-lutidine via the Wohl-Ziegler reaction is a robust and reliable method for accessing this valuable chemical intermediate. Success hinges on a solid understanding of the free-radical mechanism, careful control of reagent stoichiometry to ensure mono-selectivity, and strict adherence to safety protocols. By following the principles and procedures outlined in this guide, researchers can confidently and efficiently produce this key building block for application in a multitude of advanced scientific endeavors.

References

- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Elsevier Ltd.

- Apollo Scientific. N-Bromosuccinimide Safety Data Sheet.

- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- Santa Cruz Biotechnology. N-Bromosuccinimide Safety Data Sheet.

- Understanding the Mechanisms: How NBS Achieves Selective Bromination. (n.d.). BenchChem.

- SD Fine-Chem. N-BROMOSUCCINIMIDE GHS Safety Data Sheet.

- Preparation method for 2,6-dibromo methyl pyridine. (2016). Google Patents (CN105399661A).

- Sigma-Aldrich. (2025). N-bromosuccinimide SAFETY DATA SHEET.

- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Sontara.

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. suru-chem.com [suru-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. lobachemie.com [lobachemie.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Rising Profile of 2-(Bromomethyl)-6-methylpyridine Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone in modern drug discovery, renowned for its presence in a multitude of clinically approved therapeutics.[1][2][] Within this vast chemical space, 2-(bromomethyl)-6-methylpyridine and its derivatives are emerging as a class of bifunctional reagents with significant potential for the synthesis of novel bioactive compounds.[4][5] The inherent reactivity of the bromomethyl group, coupled with the capacity for further functionalization of the pyridine ring, provides a versatile platform for generating diverse molecular architectures. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-(bromomethyl)-6-methylpyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower the rational design of next-generation therapeutics.

The Synthetic Versatility of the 2-(Bromomethyl)-6-methylpyridine Scaffold

The strategic importance of 2-(bromomethyl)-6-methylpyridine derivatives lies in their dual reactivity. The bromomethyl group at the 2-position is highly susceptible to nucleophilic substitution, while the pyridine ring, particularly when bearing a bromine atom, can readily participate in various cross-coupling reactions.[5] This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an invaluable intermediate in synthetic chemistry.

A common precursor, 2-bromo-6-methylpyridine, can be synthesized from 2-amino-6-methylpyridine.[6] The subsequent introduction of the reactive bromomethyl group is typically achieved through radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5][7]

General Synthetic Workflow

The synthetic utility can be visualized as a branched pathway, enabling the creation of a library of compounds from a single intermediate.

Caption: General workflow for the synthesis of diverse 2,6-disubstituted pyridine derivatives.

Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol describes a standard procedure for the radical bromination of 2-bromo-6-methylpyridine.

Materials:

-

2-Bromo-6-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride.[5]

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN.[5]

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[7]

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure 2-bromo-6-(bromomethyl)pyridine.[4]

Biological Activities and Therapeutic Potential

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[2][][8] The introduction of a bromomethyl group provides a reactive handle that can potentially engage in covalent interactions with biological targets, a strategy increasingly employed in drug design to enhance potency and overcome resistance.

Anticancer Activity

Pyridine derivatives are integral to the development of numerous anticancer agents, particularly kinase inhibitors.[1][2][9] The 2-(bromomethyl)-6-methylpyridine scaffold is being explored for its potential in this arena.

Mechanism of Action: The anticancer activity of bromomethyl-containing pyridine derivatives is often attributed to their ability to act as alkylating agents. The electrophilic bromomethyl group can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins or with DNA bases.[7] This alkylation can lead to:

-

Enzyme Inhibition: Irreversible inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

-

DNA Damage: Alkylation of DNA can disrupt replication and transcription, inducing cellular stress.

-

Induction of Apoptosis: The accumulation of cellular damage and stress can trigger programmed cell death (apoptosis).[7]

-

Generation of Reactive Oxygen Species (ROS): Covalent modification of cellular components can lead to an imbalance in cellular redox homeostasis, resulting in increased ROS levels and subsequent oxidative stress-induced cell death.[7]

Caption: Proposed mechanism of anticancer activity for bromomethyl-pyridine derivatives.[7]

Supporting Evidence: While specific data for 2-(bromomethyl)-6-methylpyridine derivatives is emerging, studies on structurally similar compounds provide a strong rationale for their investigation. For instance, various 2,4,6-trisubstituted pyridine derivatives have shown potent cytotoxic activities against a wide range of cancer cell lines.[10] Similarly, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity, with mechanisms potentially related to inducing genetic instability in tumor cells.[11] Bipyridine derivatives containing halomethyl groups have also been reported to induce cancer cell death.[7]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyridine derivatives have a long history in this field, and new variations continue to be explored.[][12]

Spectrum of Activity: Derivatives of 2,6-disubstituted pyridines have been investigated for their in vitro antimicrobial activity against a range of microorganisms, including:

The mechanism of antimicrobial action can vary but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or damage to the cell membrane. The reactive bromomethyl group could contribute to this activity through covalent modification of microbial proteins.

Enzyme Inhibition

The ability of the pyridine scaffold to form key interactions within enzyme active sites has made it a popular choice for the design of enzyme inhibitors.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy.[14] Pyridine-based compounds have shown significant promise as kinase inhibitors. For example, pyridine-pyrazole derivatives synthesized from 2-bromo-6-(bromomethyl)pyridine have shown potent inhibitory activity against kinases like Pim-1, which is implicated in several cancers.[4]

Other Enzymes: Derivatives of pyridine have also been investigated as inhibitors of other enzyme classes. For instance, some chromeno[3,2-c]pyridine derivatives containing bromine have shown inhibitory activity against monoamine oxidase A (MAO-A).[15]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 2-(bromomethyl)-6-methylpyridine derivatives, a standardized set of in vitro assays is essential.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

96-well plates

-

Test compounds (2-(bromomethyl)-6-methylpyridine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][14]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7]

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.[14]

Concluding Remarks and Future Directions

The 2-(bromomethyl)-6-methylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while the inherent reactivity of the bromomethyl group offers a handle for covalent modification of biological targets. The demonstrated anticancer, antimicrobial, and enzyme inhibitory potential of related pyridine derivatives provides a strong impetus for the continued exploration of this chemical class.

Future research should focus on synthesizing and screening libraries of 2-(bromomethyl)-6-methylpyridine derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies will be crucial to identify the specific cellular targets and pathways modulated by these compounds. Furthermore, optimizing their pharmacokinetic and pharmacodynamic properties will be essential for translating their in vitro activity into in vivo efficacy. The strategic application of this versatile building block holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

- Benchchem. (n.d.). 2-Bromo-6-(bromomethyl)pyridine in the Synthesis of Pyridine-Pyrazole Derivatives for Drug Disc.

- Benchchem. (n.d.). Technical Guide: 2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98.

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.

- The Royal Society of Chemistry. (n.d.). Support information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

- Benchchem. (2025). Application Notes and Protocols: Employing 6-(bromomethyl)-2,3'-bipyridine in the Development of Anticancer Agents.

- Anisetti, R. N. (2019). Synthesis, Characterisation of Substituted 4-(bromomethyl)-N-(4-ethyl-6-methyl pyridine-2-yl) benzamide derivatives and evaluation of their Anti-microbial activity. ResearchGate.

- Cuzan, O., et al. (n.d.). 2,6-Bis(bromomethyl)pyridine. PMC - NIH.

- Various Authors. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. PMC - NIH.

- Bajpai, A. K. (n.d.). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Der Pharma Chemica.

- Various Authors. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies.

- Various Authors. (n.d.). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. PubMed.

- Blinova, E., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.

- Various Authors. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.

- Various Authors. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.

- Various Authors. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Various Authors. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.

- Rao, et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.

- BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.

- Benchchem. (n.d.). Application of 2-Bromo-6-(bromomethyl)

- Nikitina, et al. (n.d.).

- Various Authors. (n.d.).

- Cuzan, O., et al. (n.d.). 2,6-Bis(bromomethyl)pyridine.

- Various Authors. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central.

- Narasimhamurthy, K. H., et al. (n.d.). Anticancer Functions of Pyridine Heterocycles. OUCI.

- Various Authors. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijsat.org [ijsat.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Functions of Pyridine Heterocycles [ouci.dntb.gov.ua]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 2-(Bromomethyl)-6-methylpyridine for Research and Development

Introduction: Understanding the Inherent Reactivity and Risks